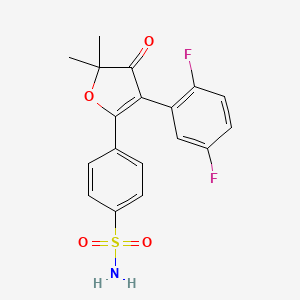

4-(3-(2,5-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide

Vue d'ensemble

Description

4-(3-(2,5-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a difluorophenyl group, a dimethyl-substituted furanone ring, and a benzenesulfonamide moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(2,5-difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide typically involves multiple steps:

Formation of the Difluorophenyl Intermediate: The initial step involves the preparation of the 2,5-difluorophenyl intermediate through halogenation reactions.

Cyclization to Form the Furanone Ring: The difluorophenyl intermediate undergoes cyclization with appropriate reagents to form the 5,5-dimethyl-4-oxo-4,5-dihydrofuran ring.

Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The process is typically carried out in a cGMP (current Good Manufacturing Practice) compliant facility to ensure quality and safety.

Analyse Des Réactions Chimiques

Types of Reactions

4-(3-(2,5-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Applications De Recherche Scientifique

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an enzyme inhibitor, particularly against carbonic anhydrase and cholinesterase enzymes.

- Carbonic Anhydrase Inhibition : The compound exhibits significant inhibitory activity against carbonic anhydrase IX (CA IX), with reported IC50 values ranging from 10.93 to 25.06 nM, indicating its potential use in cancer therapy due to CA IX's role in tumor growth and metastasis .

| Enzyme | IC50 (nM) |

|---|---|

| CA IX | 10.93 - 25.06 |

| CA II | 1.55 - 3.92 |

- Cholinesterase Inhibition : The compound has also been evaluated for its inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in neurodegenerative diseases such as Alzheimer's .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays, demonstrating effectiveness against various bacterial strains. This application is particularly relevant given the increasing resistance of bacteria to conventional antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | X µg/mL |

| S. aureus | Y µg/mL |

Note: Specific MIC values need to be filled based on experimental data from relevant studies.

Anticancer Properties

The ability of the compound to induce apoptosis in cancer cell lines has been documented, suggesting its potential as an anticancer agent. Studies have indicated that it can significantly increase apoptosis markers in breast cancer cell lines .

Case Study 1: Antidiabetic Potential

Research has demonstrated that derivatives of sulfonamides, including this compound, can act as inhibitors of α-glucosidase and acetylcholinesterase, making them potential candidates for managing Type 2 Diabetes Mellitus and Alzheimer's disease .

Case Study 2: Structure-Activity Relationship (SAR)

A study investigated the SAR of various derivatives of benzenesulfonamide compounds, revealing that modifications to the furan ring significantly impact their biological activity and selectivity towards specific enzymes . This emphasizes the importance of structural modifications in enhancing therapeutic efficacy.

Mécanisme D'action

The mechanism by which 4-(3-(2,5-difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The difluorophenyl group and the sulfonamide moiety are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(3-(2,5-Difluorophenyl)-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide

- 4-(3-(2,5-Dichlorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide

- 4-(3-(2,5-Dimethylphenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide

Uniqueness

The uniqueness of 4-(3-(2,5-difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide lies in its difluorophenyl group, which imparts distinct electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents. Additionally, the combination of the furanone ring and the sulfonamide group provides a unique scaffold for biological activity, distinguishing it from other similar compounds.

Activité Biologique

The compound 4-(3-(2,5-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl)benzenesulfonamide, identified by its CAS number 301693-32-3, is a sulfonamide derivative with potential pharmacological applications. This article explores its biological activity based on existing research and data.

Chemical Structure and Properties

The molecular formula of this compound is , and its molecular weight is approximately 379.38 g/mol. The compound features a sulfonamide group attached to a furan derivative, which is known to influence its biological properties.

Research indicates that compounds with similar structures often exhibit diverse biological activities due to their ability to interact with various biological targets. The sulfonamide moiety is particularly noted for its antibacterial properties through inhibition of bacterial folate synthesis. Additionally, the furan ring may contribute to anti-inflammatory and anticancer activities by modulating signaling pathways involved in cell proliferation and apoptosis.

Biological Activities

-

Antimicrobial Activity :

- Compounds containing sulfonamide groups have been extensively studied for their antibacterial properties. Similar derivatives have shown effectiveness against a range of Gram-positive and Gram-negative bacteria. For instance, studies indicate that modifications in the furan structure can enhance antibacterial efficacy by increasing membrane permeability or inhibiting essential metabolic pathways .

- Anti-inflammatory Effects :

- Anticancer Activity :

Case Studies

Data Summary

Propriétés

IUPAC Name |

4-[3-(2,5-difluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2NO4S/c1-18(2)17(22)15(13-9-11(19)5-8-14(13)20)16(25-18)10-3-6-12(7-4-10)26(21,23)24/h3-9H,1-2H3,(H2,21,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMVDDLUMOMUNMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C3=C(C=CC(=C3)F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40467673 | |

| Record name | 4-[3-(2,5-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301693-32-3 | |

| Record name | 4-[3-(2,5-Difluorophenyl)-5,5-dimethyl-4-oxo-4,5-dihydrofuran-2-yl]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.